(3-Methylbutyl)hydrazine

Descripción general

Descripción

(3-Methylbutyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of two nitrogen atoms connected by a single bond, with each nitrogen atom bonded to one or more hydrogen atoms or organic groups

Mecanismo De Acción

Target of Action

(3-Methylbutyl)hydrazine, a derivative of hydrazine, primarily targets carbonyl compounds such as aldehydes and ketones . The compound interacts with these targets through a process known as the Wolff-Kishner reduction .

Mode of Action

The mode of action of this compound involves a nucleophilic addition reaction with its targets . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction can lead to the formation of various hydrazine products .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of carbonyl compounds to hydrazones . This process is part of the Wolff-Kishner reduction, a method for converting aldehydes and ketones into alkanes . The reaction kinetics of hydrazine-based fuels, including this compound, are critical for understanding their role in various biochemical pathways .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with carbonyl compounds. The formation of hydrazones can lead to various downstream effects, including the reduction of carbonyl compounds to alkanes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical compounds can affect the rate and efficiency of the reactions involving this compound . For instance, the use of a high boiling point solvent, such as ethylene glycol, is often required to provide the high temperatures needed for the Wolff-Kishner reduction to occur .

Análisis Bioquímico

Cellular Effects

Hydrazines are known to interact with cellular enzymes, causing protein denaturation and weakening the bacterial cells .

Molecular Mechanism

Hydrazines are known to form hydrazones through a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of (3-Methylbutyl)hydrazine in laboratory settings. Hydrazines are generally synthesized in the laboratory by heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in different organic solvents .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Hydrazines are known to undergo various metabolic pathways for the formation of reactive species .

Subcellular Localization

The subcellular localization of mRNA, a process that gives precise and efficient control over the translation process, is a prevalent mechanism used in a variety of cell types .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Methylbutyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (3-methylbutyl)amine with hydrazine hydrate under controlled conditions. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of (3-methylbutyl)nitro compounds, followed by the reduction of the resulting (3-methylbutyl)nitroso compounds to this compound. This process often employs metal catalysts and high-pressure hydrogen gas to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: (3-Methylbutyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydrazines or other nitrogen-containing derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Properties

(3-Methylbutyl)hydrazine has been investigated for its potential anticancer properties. Research indicates that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that hydrazine compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death .

Drug Development

The compound serves as a precursor for synthesizing several bioactive molecules. Hydrazine derivatives are often utilized in the synthesis of heterocyclic compounds, which are critical in drug development. Notable examples include the synthesis of pyrazoles and pyridazines, which have shown promise as therapeutic agents .

Propellant Technology

Rocket Propellants

this compound is recognized for its application in aerospace as a high-energy propellant. It is utilized in various space missions due to its stability and efficiency as a fuel source. For example, it has been employed in the propulsion systems of spacecraft, where it serves as a long-term storable propellant, enabling maneuverability in space missions such as those conducted by NASA .

Blowing Agents

In addition to its use as a propellant, this hydrazine derivative is also used as a blowing agent in the production of polymer foams. It acts as a precursor to gas-producing agents that facilitate the formation of foams by generating nitrogen gas upon decomposition .

Chemical Synthesis

Synthesis of Derivatives

this compound plays a crucial role in organic synthesis, particularly in the formation of various chemical derivatives. Its reactive nature allows it to participate in numerous chemical reactions, including condensation and cyclization processes . This versatility makes it an essential compound in laboratories focused on synthetic organic chemistry.

Catalysis and Reaction Mechanisms

Recent studies have explored the use of hydrazine derivatives like this compound in catalysis. For instance, it has been utilized as a reducing agent in various organic transformations, contributing to the development of more efficient synthetic pathways .

Environmental Applications

Water Treatment

Hydrazine derivatives are employed in water treatment processes to control pH levels and reduce dissolved oxygen concentrations. This application is particularly relevant in industrial settings where maintaining optimal water quality is crucial for operational efficiency .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant apoptosis induction through ROS generation. The findings suggest that further exploration into its mechanisms could lead to novel therapeutic strategies against cancer.

Case Study 2: Aerospace Propulsion

In aerospace applications, this compound was tested as part of a propulsion system for small satellites. The results indicated that it provided sufficient thrust while maintaining stability over extended periods, making it suitable for long-duration missions.

Comparación Con Compuestos Similares

(3-Methylbutyl)hydrazine can be compared to other similar hydrazine compounds, such as:

(2-Methylbutyl)hydrazine: Similar in structure but with a different position of the methyl group.

(4-Methylbutyl)hydrazine: Another positional isomer with the methyl group at a different location.

(3-Ethylbutyl)hydrazine: Contains an ethyl group instead of a methyl group.

Uniqueness: The unique positioning of the methyl group in this compound can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs. This uniqueness can be leveraged in specific synthetic and research applications where the precise structure of the compound is critical.

Actividad Biológica

(3-Methylbutyl)hydrazine is a compound of interest due to its diverse biological activities and potential implications in pharmacology and toxicology. This article explores its biological activity, metabolism, and associated health risks, supported by relevant data and case studies.

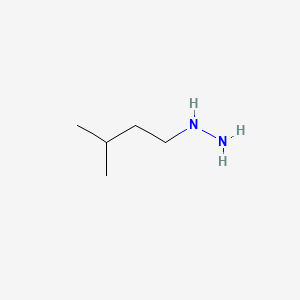

Chemical Structure and Properties

This compound is a hydrazine derivative characterized by the presence of a methylbutyl group. Its structure can be represented as follows:

This compound is part of a larger class of hydrazines that have been studied for their biological properties, including anticancer and antimicrobial activities.

Biological Activity

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In various in vitro studies, it has been shown to inhibit the growth of cancer cells. For instance, its metabolites interact with DNA, leading to the formation of DNA adducts that can disrupt normal cellular functions and promote apoptosis in cancerous cells .

2. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections .

3. Toxicological Concerns

Despite its beneficial properties, this compound poses significant health risks. Exposure has been linked to various toxic effects, including hepatotoxicity and neurotoxicity. Animal studies indicate that high doses can lead to liver damage and increased tumor incidence .

Metabolism

The metabolism of this compound primarily involves oxidative pathways mediated by cytochrome P450 enzymes. This biotransformation results in the formation of reactive intermediates that can bind to macromolecules, causing cellular damage . The following table summarizes key metabolic pathways:

| Metabolite | Formation Pathway | Biological Impact |

|---|---|---|

| Hydralazine | Cytochrome P450-mediated | DNA adduct formation |

| Reactive oxygen species | Enzymatic reactions | Oxidative stress and cellular damage |

Case Studies

Several case studies highlight the adverse effects associated with exposure to this compound:

- Occupational Exposure : A study involving workers exposed to hydrazines reported cases of lung and liver tumors after prolonged exposure .

- Acute Toxicity Incidents : In one incident, an individual exposed to high concentrations developed severe respiratory issues, liver dysfunction, and ultimately succumbed to complications related to acute hydrazine toxicity .

Propiedades

IUPAC Name |

3-methylbutylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2)3-4-7-6/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJAZWNACGZVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.